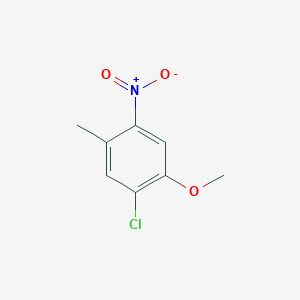

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-5-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXJOUJOZTIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489542 | |

| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-41-5 | |

| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Introduction

This compound is a substituted nitroaromatic compound belonging to a class of chemicals that are pivotal as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement of its functional groups—a chloro group, a methoxy group, a methyl group, and a nitro group on a benzene ring—imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing nitro group, in particular, significantly influences the molecule's chemical behavior, especially regarding nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in chemical research and drug development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further study. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 62492-41-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(C=C1[O-])OC)Cl | [1] |

| InChI Key | CNOXJOUJOZTIKY-UHFFFAOYSA-N | [1] |

The spatial arrangement of the functional groups is critical to its reactivity. The chloro and methoxy groups are ortho to each other, while the nitro group is para to the chloro group and meta to the methoxy group.

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data on the physical properties of this specific isomer are not widely published. However, computational models provide valuable estimates for guiding experimental design, particularly for solubility and chromatographic behavior.

| Property | Computed Value | Description |

| XLogP3 | 2.7 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and moderate insolubility in water. |

| Polar Surface Area (PSA) | 55.1 Ų | This value is typical for molecules that may have moderate cell permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. |

| Rotatable Bonds | 2 | The C-O bond of the methoxy group and the C-N bond of the nitro group can rotate. |

All computed properties are sourced from PubChem.[1]

Synthesis and Purification

A common and effective method for synthesizing chlorinated nitroaromatics of this type is through a Sandmeyer reaction, starting from the corresponding aniline derivative.

Synthetic Protocol: Diazotization-Sandmeyer Reaction

This procedure details the synthesis of this compound from 2-methoxy-5-methyl-4-nitroaniline.[2]

Step 1: Diazotization of the Aniline Precursor

-

Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (1.0 eq), in water (approx. 10 mL per gram of aniline).

-

Cool the mixture to 0-5 °C in an ice bath. While maintaining the temperature, slowly add concentrated hydrochloric acid (approx. 10 mL per gram of aniline).

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.

-

Causality: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures, where it can decompose prematurely. Maintaining a low temperature is critical for maximizing yield and ensuring safety.

-

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of cuprous chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (approx. 10 mL per gram of CuCl).

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous chloride solution. Vigorous bubbling (evolution of N₂ gas) will be observed.

-

Causality: Cuprous chloride catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion. The release of highly stable dinitrogen gas provides the thermodynamic driving force for the reaction.

-

-

Continue stirring until the gas evolution ceases, indicating the reaction is complete.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove residual acids and salts.

-

Dry the product to obtain this compound, typically as a yellow or off-white solid.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis via Sandmeyer reaction.

Chemical Reactivity and Potential Applications

The reactivity of the molecule is dominated by the interplay of its functional groups.

A. Nucleophilic Aromatic Substitution (SNAr) The most significant reaction pathway for this molecule is SNAr at the chlorine-bearing carbon. The strong electron-withdrawing effect of the nitro group, particularly from the para position, stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating the chloro group for displacement by nucleophiles.

-

Rationale: This pathway is highly valuable in drug development for introducing diverse functionalities. Nucleophiles such as amines, alkoxides, or thiolates can be used to displace the chlorine, building molecular complexity and allowing for the exploration of structure-activity relationships.

B. Reduction of the Nitro Group The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic chemistry.

-

Common Reagents:

-

Metals in acid (e.g., Sn/HCl, Fe/HCl)

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

-

Rationale: The resulting aniline derivative is a versatile precursor for synthesizing amides, sulfonamides, ureas, and heterocyclic compounds, which are common motifs in pharmacologically active molecules.

C. Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic ring is generally disfavored. The nitro group is a powerful deactivating group and a meta-director. While the methoxy and methyl groups are activating, their directing effects are largely overridden by the deactivating nature of the nitro group. Reactions would require harsh conditions and would likely result in a mixture of products.

Caption: Key reactivity pathways for the title compound.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the ring.

-

Methoxy Protons: A singlet integrating to 3 protons is expected around 3.9-4.1 ppm.

-

Methyl Protons: A singlet integrating to 3 protons is expected around 2.2-2.5 ppm.

-

-

¹³C NMR:

-

Eight distinct signals are expected, one for each unique carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded.

-

-

Infrared (IR) Spectroscopy:

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C-H/C=C: Bands characteristic of a substituted benzene ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would appear at m/z 201, with a characteristic M+2 peak at m/z 203 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

-

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for CAS 62492-41-5 is readily available. Therefore, a precautionary approach based on data from structurally similar chlorinated nitroaromatic compounds is essential.

Precautionary Hazard Classification (based on related compounds):

| Hazard Statement | Description | GHS Code | Source (Related Compounds) |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3][4] |

| Skin Irritation | Causes skin irritation. | H315 | [3][5] |

| Eye Irritation | Causes serious eye irritation. | H319 | [3][5] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][5] |

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[6]

-

Respiratory Protection: If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator.[6]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Conclusion

This compound is a valuable chemical intermediate whose properties are defined by the electronic interplay of its substituents. Its activated chloro group allows for facile nucleophilic substitution, and the reducible nitro group provides a gateway to versatile aniline chemistry. While experimental data for this specific isomer is sparse, its behavior can be reliably predicted from established chemical principles and data from related compounds. Proper adherence to safety protocols for chlorinated nitroaromatics is mandatory when handling this compound.

References

- Capot Chemical. MSDS of 1-Chloro-2-fluoro-4-Methoxy-5-nitrobenzene.

- PubChem. This compound | C8H8ClNO3 | CID 12325878.

- PubChem. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867.

- ECHEMI.

- ChemicalBook. This compound | 62492-41-5.

- ECHEMI.

- Sigma-Aldrich.

Sources

- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62492-41-5 [chemicalbook.com]

- 3. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. Its utility in the development of novel pharmaceuticals and other high-value chemical entities is predicated on a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, chemists, and professionals in drug development. The document outlines key properties, details the experimental methodologies for their validation, and offers insights into the interpretation of this data, ensuring a foundation of scientific integrity and practical applicability.

Molecular and Chemical Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis. The structural and identifying information for this compound is summarized below.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈ClNO₃[1]

-

Molecular Weight: 201.61 g/mol [1]

-

Canonical SMILES: CC1=CC(=C(C=C1[O-])OC)Cl[1]

Caption: 2D Molecular Structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is critical to note that many of these values are computationally predicted and await experimental verification.

| Property | Value / Description | Data Type | Source |

| Appearance | Gray-yellow solid | Experimental | ChemicalBook[2] |

| Molecular Weight | 201.61 g/mol | Computed | PubChem[1] |

| Melting Point | 81-83 °C (for the related isomer 1-chloro-2-methoxy-4-nitrobenzene) | Experimental | ChemBK[3] |

| Boiling Point | 287.3 ± 20.0 °C | Predicted | ChemBK[3] |

| Density | 1.366 ± 0.06 g/cm³ | Predicted | - |

| Solubility | Soluble in Chloroform, Ethyl Acetate. Insoluble in water (inferred from similar compounds). | Experimental/Inferred | ChemBK[3], Sigma-Aldrich |

| XLogP3 | 2.7 | Computed | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed | PubChem[1] |

In-Depth Analysis of Physicochemical Characteristics

Physical State and Appearance

Experimentally, this compound is synthesized as a gray-yellow solid at standard temperature and pressure.[2] The color is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system. The solid nature indicates that the intermolecular forces are sufficient to establish a stable crystal lattice at room temperature.

Melting Point

While specific experimental data for the title compound is scarce, a closely related isomer, 1-chloro-2-methoxy-4-nitrobenzene, has a reported melting point of 81-83 °C.[3] The melting point is a critical indicator of purity and lattice energy. A sharp melting range, typically less than 1 °C, is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Boiling Point

The predicted boiling point is approximately 287.3 °C.[3] It is crucial to approach this value with caution, as nitroaromatic compounds can be thermally labile and may decompose at or below their boiling points, especially at atmospheric pressure. Therefore, purification by distillation should be conducted under high vacuum to lower the required temperature and minimize the risk of degradation.

Solubility Profile

Based on its chemical structure and the computed XLogP3 value of 2.7, this compound is expected to be hydrophobic.[1] Data for analogous compounds confirms solubility in common organic solvents such as chloroform and ethyl acetate, while being insoluble in water.[3] This solubility profile is consistent with a molecule that is largely nonpolar, dominated by the benzene ring, but with polar functional groups (nitro and ether) that allow for interaction with moderately polar solvents.

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm, and the methyl protons will be a singlet further upfield, around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with carbons attached to electronegative groups (Cl, O, N) appearing further downfield. The methoxy and methyl carbons will appear upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Other key peaks will include C-H stretches for the aromatic ring and alkyl groups, C=C aromatic ring stretches, and C-O ether stretches.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, predicted properties must be validated experimentally. The following section details standardized protocols for determining the key physical properties of this compound.

Caption: Workflow for the experimental characterization of physical properties.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to detect phase transitions and thermal events, providing both the onset and peak melting temperatures.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, purified solid into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from 25 °C to 120 °C at a rate of 10 °C/min. The final temperature should be well above the expected melting point.

-

Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Analysis: The melting event will appear as an endothermic peak on the thermogram. The onset of this peak is typically reported as the melting point. The sharpness of the peak provides a qualitative measure of purity.

Protocol: Solubility Assessment

Causality: This protocol provides a semi-quantitative measure of solubility in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and formulation.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, chloroform, hexane).

-

Sample Addition: Add 1 mg of the compound to each vial.

-

Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and allow it to settle. Observe for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

Observation (Heating): For samples that are sparingly soluble or insoluble, gently heat the vial to 50 °C and observe any change in solubility. Note if the compound precipitates upon cooling, which is crucial information for recrystallization procedures.

-

Quantitative Assessment (Optional): For a precise solubility value, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the filtrate using UV-Vis spectroscopy or HPLC with a calibration curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic and chlorinated compounds necessitates stringent safety protocols.

-

Toxicity: Many nitroaromatic compounds are classified as harmful if swallowed.[4]

-

Irritation: Analogous compounds are known to cause skin and eye irritation.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has synthesized the available computed and experimental data to present a detailed profile of the physical properties of this compound. Key characteristics such as its solid state, predicted melting and boiling points, and anticipated solubility have been outlined. Furthermore, this guide provides robust, field-proven experimental protocols for the validation of these properties, empowering researchers to confirm and expand upon this foundational knowledge. A thorough understanding and verification of these physical properties are indispensable for the successful application of this versatile chemical intermediate in research and development.

References

-

ChemBK. (n.d.). 1-chloro-2-methoxy-4-nitro-benzen. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound with the chemical formula C₈H₈ClNO₃.[1] As an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the unambiguous confirmation of its molecular structure is of paramount importance. The specific arrangement of the chloro, methoxy, methyl, and nitro groups on the benzene ring dictates its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will explore how data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unassailable structural proof. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a practical and theoretically sound guide to structural characterization.

Physicochemical Properties and Synthesis Overview

A foundational understanding begins with the basic properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 201.61 g/mol | PubChem[1] |

| CAS Number | 62492-41-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Synthesis Context: The target compound is commonly synthesized via a Sandmeyer reaction. The process starts with 2-methoxy-5-methyl-4-nitroaniline, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with cuprous chloride (CuCl) to substitute the diazo group with a chlorine atom, yielding the final product.[2] Understanding the synthetic pathway provides chemists with a predicted structure, which is then rigorously confirmed by the analytical methods detailed below.

Strategic Approach to Structure Elucidation

The elucidation process is a logical workflow where each analytical technique provides a unique piece of the structural puzzle. We begin by identifying the functional groups present, then map the carbon-hydrogen framework, and finally, confirm the overall mass and elemental composition.

Sources

A Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS: 62492-41-5): Properties, Synthesis, and Applications in Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with significant utility as a chemical intermediate. We will delve into its physicochemical properties, a detailed and validated synthesis protocol, its reactivity profile, and its applications, particularly within the pharmaceutical development landscape. The information is structured to provide not just data, but also expert insights into the causality behind its chemical behavior and handling protocols.

Core Compound Identification and Physicochemical Properties

This compound, identified by the CAS number 62492-41-5, is a multi-functionalized organic molecule.[1][2][3][4] Its structure features a benzene ring substituted with a chlorine atom, a methoxy group, a methyl group, and a nitro group.[1][5] This unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, chloro) groups imparts a specific reactivity profile, making it a valuable building block in organic synthesis.[1] The compound is typically available as a gray-yellow solid or a colorless to pale yellow liquid.[1][6]

Diagram 1: Chemical Structure of this compound

Caption: IUPAC Structure of the title compound.

Table 1: Compound Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 62492-41-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [5][7] |

| Molecular Weight | 201.61 g/mol | [3][5][7] |

| IUPAC Name | This compound | [5] |

| Appearance | Gray-yellow solid / Colorless to pale yellow liquid | [1][6] |

| Typical Purity | ≥97-98% | [2][4][7] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 201.0192708 Da | [5] |

| Polar Surface Area | 55.1 Ų | [5] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry. The protocol described below starts from 2-methoxy-5-methyl-4-nitroaniline and provides a high-yield pathway to the target compound.[6] The success of this synthesis is contingent on careful temperature control to ensure the stability of the intermediate diazonium salt.

Expert Rationale

The choice of a Sandmeyer reaction is deliberate. Diazotization of the primary aromatic amine followed by copper(I) chloride-catalyzed substitution is a highly efficient and well-understood method for introducing a chlorine atom onto an aromatic ring, often with superior yields compared to direct chlorination, which could lead to multiple isomers. Cooling the initial diazotization to 5°C is critical; diazonium salts are thermally unstable and can decompose prematurely, drastically reducing the yield. The slow, dropwise addition of the sodium nitrite solution prevents a sudden exotherm and localized concentration buildup, further preserving the integrity of the diazonium intermediate.

Step-by-Step Synthesis Methodology

Starting Material: 2-methoxy-5-methyl-4-nitroaniline (S3) Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Cuprous Chloride (CuCl), Water

-

Diazotization: a. Dissolve 2.75 mmol of 2-methoxy-5-methyl-4-nitroaniline in 5 mL of water.[6] b. Add 5 mL of concentrated hydrochloric acid that has been pre-cooled to 5°C and stir the mixture thoroughly.[6] c. Prepare a solution of sodium nitrite. Slowly and dropwise, add this solution to the reaction mixture.[6] d. Maintain the reaction temperature at 5°C and continue stirring for 1 hour to ensure the diazotization reaction is complete.[6] The formation of the diazonium salt is the key intermediate step.

-

Sandmeyer Reaction (Chloro-de-diazoniation): a. In a separate vessel, prepare a solution of 0.35 g of cuprous chloride (CuCl) in 5 mL of concentrated hydrochloric acid.[6] b. Slowly pour the previously prepared diazonium salt solution into the CuCl/HCl solution.[6] c. Stir the mixture continuously. The evolution of nitrogen gas (N₂) is a visual indicator that the substitution reaction is proceeding. Continue stirring until the gas release ceases.[6]

-

Isolation and Purification: a. Upon completion, a precipitate of the target product will have formed. Collect this solid by filtration.[6] b. Wash the collected precipitate three times with cold water to remove residual acids and salts.[6] c. Dry the solid to obtain the final product, this compound. The reported yield for this procedure is approximately 81%.[6]

Diagram 2: Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Spectroscopic Characterization Profile

While specific spectral data is proprietary to various databases, the structure of this compound allows for a confident prediction of its key spectroscopic signatures. Researchers performing characterization should look for the following features:

-

¹H NMR: The spectrum should display three distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the methoxy group (-OCH₃) would likely appear around 3.9-4.1 ppm, and a singlet for the methyl group (-CH₃) would be expected further upfield, around 2.2-2.4 ppm.

-

¹³C NMR: Eight distinct carbon signals are expected: six for the aromatic ring and one each for the methoxy and methyl carbons.

-

IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Look for strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C=C stretches will appear in the 1450-1600 cm⁻¹ region, C-O ether stretches around 1250 cm⁻¹, and the C-Cl stretch at lower wavenumbers (typically 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z 201. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Reactivity and Applications in Drug Development

The primary application cited for this compound is as a pharmaceutical intermediate , meaning it serves as a foundational scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the reactivity of its functional groups.

-

Nitro Group Reduction: The nitro group is the most versatile handle for further functionalization. It can be readily reduced to a primary amine (-NH₂) using various standard reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a nucleophile that can undergo a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, or participation in building heterocyclic ring systems—all common motifs in medicinal chemistry.

-

Aromatic Ring Reactivity: The chlorine atom on the ring can potentially be displaced via nucleophilic aromatic substitution (SₙAr), although the conditions required would depend on the specific nucleophile and reaction setup.

Diagram 3: Key Chemical Transformations

Caption: Potential synthetic utility of the title compound in drug discovery.

Safety, Handling, and Storage

As with many nitro-substituted aromatic compounds, this compound may pose environmental and health risks and must be handled with appropriate care.[1] While a specific MSDS for this exact CAS number is not detailed in the search results, data from structurally similar chloronitrobenzene compounds can be used to establish a robust safety protocol.

Inferred Hazard Profile:

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

-

Harmful if swallowed.[9]

-

Related compounds are toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.

-

High-level exposure to nitroaromatics can lead to methemoglobinemia, which impairs oxygen transport in the blood.[10]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. Use in a well-ventilated area or chemical fume hood. For nuisance exposures, use an appropriate particle respirator. | [8][10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | [8][10] |

| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly closed and locked up. | [8][10] |

| First Aid: Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [8][11] |

| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [8][11] |

| First Aid: Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [8][11] |

| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [9][11] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. Hazardous combustion products include nitrogen oxides (NOx) and hydrogen chloride gas. | [11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains. | [8][11] |

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the interplay of its substituent groups. Its well-established synthesis and the versatile reactivity of its nitro group make it a crucial starting point for the development of complex molecular targets, particularly within the pharmaceutical industry. Adherence to rigorous safety protocols is essential for its handling, ensuring that its utility can be safely harnessed by researchers and development professionals.

References

-

This compound CAS NO.62492-41-5 - LookChem. [Link]

-

This compound | C8H8ClNO3 | CID 12325878 - PubChem. [Link]

-

This compound - [C49007] - Synthonix. [Link]

-

MSDS of 1-Chloro-2-fluoro-4-Methoxy-5-nitrobenzene - Capot Chemical. [Link]

-

Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY - NJ.gov. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

Sources

- 1. CAS 62492-41-5: Benzene, 1-chloro-2-methoxy-5-methyl-4-nit… [cymitquimica.com]

- 2. dingyanchem.lookchem.com [dingyanchem.lookchem.com]

- 3. 62492-41-5|this compound|BLD Pharm [bldpharm.com]

- 4. 62492-41-5 | Benzene, 1-chloro-2-methoxy-5-methyl-4-nitro- - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 62492-41-5 [chemicalbook.com]

- 7. Synthonix, Inc > 62492-41-5 | this compound [synthonix.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile chemical intermediate. We will delve into its fundamental physicochemical properties, explore a detailed and mechanistically explained synthesis protocol, analyze its chemical reactivity, and discuss its applications in the broader context of research and drug development. This document is designed to serve as a foundational resource, blending established chemical principles with practical, field-proven insights to support advanced scientific endeavors.

Introduction: A Profile of a Versatile Building Block

This compound (CAS No: 62492-41-5) belongs to the class of chlorinated nitroaromatic compounds.[1][2] This family of molecules serves as crucial precursors in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[2][3] The specific arrangement of functional groups on the benzene ring—a chloro group, a methoxy group, a methyl group, and a nitro group—imparts a unique reactivity profile, making it a valuable starting material for constructing more complex molecular architectures.

The strategic placement of these substituents allows for selective chemical transformations. The nitro group can be readily reduced to an amine, providing a key handle for amide bond formation or further derivatization. The chlorine atom can be displaced via nucleophilic aromatic substitution, a reaction whose feasibility is significantly influenced by the electronic effects of the other groups on the ring.[4] Understanding the interplay of these functional groups is paramount for leveraging this compound's synthetic potential, particularly in medicinal chemistry where chloro and methoxy groups can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties.[5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible science, and these values, sourced from authoritative databases, provide the necessary foundation for experimental design.

Core Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62492-41-5 | PubChem[1] |

| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 201.61 g/mol | PubChem[1] |

| Appearance | Gray-yellow solid | ChemicalBook[6] |

Molecular Structure

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric profile.

Caption: Molecular structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry. The following protocol is adapted from established procedures and includes explanations for key experimental choices.[6]

Experimental Protocol

Starting Material: 2-methoxy-5-methyl-4-nitroaniline (S3) Target Product: this compound (S4)

Step 1: Diazotization of the Amine

-

Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (2.75 mmol), in 5 mL of water.

-

Add 5 mL of concentrated hydrochloric acid, pre-cooled to 5 °C, and stir vigorously. Causality: The use of concentrated HCl provides both the acidic medium and the chloride ions needed for the reaction. Cooling is critical to ensure the stability of the diazonium salt formed in the next step, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-prepared solution of sodium nitrite (NaNO₂) in water dropwise. Causality: Sodium nitrite reacts with HCl to form nitrous acid (HNO₂) in situ, which is the active reagent that converts the primary aromatic amine into a diazonium salt.

-

Maintain the reaction temperature at 5 °C and continue stirring for 1 hour to ensure the diazotization reaction goes to completion.

Step 2: Sandmeyer Reaction (Chloro-de-diazoniation)

-

In a separate vessel, prepare a solution of cuprous chloride (CuCl, 0.35 g) in 5 mL of concentrated hydrochloric acid. Causality: Cuprous chloride acts as the catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion.

-

Slowly pour the cold diazonium salt solution from Step 1 into the cuprous chloride solution.

-

Continue stirring until the evolution of nitrogen gas (N₂) ceases. Self-Validation: The cessation of gas bubbles is a primary indicator that the reaction is complete, as the diazonium group is eliminated as stable N₂ gas.

-

Collect the resulting precipitate by filtration.

-

Wash the solid precipitate three times with cold water to remove residual acid and inorganic salts.

-

Dry the product to obtain the target compound as a gray-yellow solid (yield reported as 81%).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via a Sandmeyer reaction.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the benzene ring is governed by the electronic properties of its substituents.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (NAS), especially at the ortho and para positions.[4]

-

Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups that activate the ring towards electrophilic substitution.

-

Chloro (-Cl) Group: An electron-withdrawing group via induction but electron-donating via resonance. It is a deactivator but directs incoming electrophiles to the ortho and para positions.

In the context of this compound, the most significant reaction pathway for synthetic modification is Nucleophilic Aromatic Substitution (NAS) . The chlorine atom is positioned ortho to the strongly activating nitro group. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an NAS reaction, thereby lowering the activation energy and facilitating the displacement of the chloride ion by a suitable nucleophile.[4] This makes the compound an excellent substrate for introducing nucleophiles such as amines, alkoxides, or thiolates at the C1 position.

Applications in Drug Development and Research

Substituted nitrobenzenes are foundational scaffolds in medicinal chemistry. The functional groups on this compound offer multiple avenues for derivatization, making it a valuable intermediate in a drug discovery pipeline.

-

Scaffold for Library Synthesis: The predictable reactivity of the chloro and nitro groups allows for the systematic creation of compound libraries. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be acylated or alkylated, generating a diverse set of analogues for screening.

-

Bioisosteric Replacement: The chloro, methoxy, and methyl groups are common substituents explored in structure-activity relationship (SAR) studies.[5] This compound can serve as a starting point for synthesizing molecules where these groups are systematically varied to optimize potency, selectivity, and pharmacokinetic profiles.

-

Precursor to Heterocycles: Many biologically active heterocyclic compounds are synthesized from substituted anilines. The reduction of the nitro group on this molecule yields an aniline that can be used in cyclization reactions to form quinolines, quinazolines, or benzimidazoles, which are privileged structures in drug discovery.

Conceptual Screening Cascade

The logical progression from a building block to a potential drug candidate can be visualized as a screening cascade.

Caption: Logical workflow from a building block to a preclinical candidate.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a synthetically versatile platform. Its value lies in the predictable and exploitable reactivity conferred by its unique combination of functional groups. From its reliable synthesis via the Sandmeyer reaction to its potential as a core scaffold in medicinal chemistry, this compound represents a key tool for researchers and drug developers. This guide has provided the core technical knowledge, mechanistic rationale, and conceptual applications necessary to effectively utilize this important chemical intermediate in advanced scientific research.

References

-

This compound | C8H8ClNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

-

1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Butcher, R. J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved January 2, 2026, from [Link]

-

1-chloro-2-methoxy-4-methyl-5-nitrobenzene. (n.d.). AOBChem USA. Retrieved January 2, 2026, from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (Standard). (n.d.). Global Clinical Trial Data. Retrieved January 2, 2026, from [Link]

-

1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). European Chemicals Bureau. Retrieved January 2, 2026, from [Link]

-

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | C8H8ClNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved January 2, 2026, from [Link]

-

The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide... (2025). Filo. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 62492-41-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

This document provides an in-depth technical guide for the synthesis of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis of this molecule requires a strategic, multi-step approach due to the specific arrangement of its functional groups on the benzene ring. This guide will explore the underlying principles of electrophilic aromatic substitution, detail a logical and efficient synthetic pathway, and provide comprehensive experimental protocols.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses five substituents on the aromatic ring: a chloro group, a methoxy group, a methyl group, and a nitro group. The arrangement of these groups dictates a synthetic strategy that carefully considers their directing effects in electrophilic aromatic substitution reactions.[1][2] A retrosynthetic analysis suggests that the final step could be the introduction of the nitro group, as the existing substituents would direct the nitration to the desired position.

A plausible forward synthesis begins with a readily available starting material, 3-methylphenol (m-cresol), and proceeds through a series of reactions to introduce the required functional groups in a regiochemically controlled manner.

Proposed Synthetic Pathway

The proposed pathway involves four main steps:

-

Chlorination of 3-methylphenol: Introduction of the chloro group.

-

O-methylation of 4-chloro-3-methylphenol: Conversion of the phenol to an anisole.

-

Nitration of 2-chloro-5-methylanisole: Introduction of the nitro group.

-

Alternative Route: Sandmeyer Reaction: A potential alternative for the introduction of the chloro group.

The following diagram illustrates the primary proposed synthetic pathway:

Caption: Proposed multi-step synthesis of this compound.

Detailed Synthetic Steps and Mechanistic Insights

Step 1: Chlorination of 3-Methylphenol

The initial step involves the regioselective chlorination of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing and activating groups. However, the hydroxyl group is a much stronger activating group. The desired product is 4-chloro-3-methylphenol, where chlorination occurs para to the hydroxyl group and ortho to the methyl group. This is the sterically and electronically favored product.[3][4]

-

Reaction: 3-Methylphenol is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

-

Mechanism: The Lewis acid activates the chlorinating agent, generating a potent electrophile which is then attacked by the electron-rich aromatic ring. The strong activating and directing effect of the hydroxyl group ensures high regioselectivity for the para position.

Step 2: O-Methylation of 4-Chloro-3-methylphenol

The phenolic hydroxyl group is converted to a methoxy group through a Williamson ether synthesis. This step is crucial as the methoxy group has different directing effects compared to the hydroxyl group, which will be important in the subsequent nitration step.

-

Reaction: 4-Chloro-3-methylphenol is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a weak base like potassium carbonate (K₂CO₃).[5]

-

Mechanism: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with the methylating agent to form the corresponding anisole, 2-chloro-5-methylanisole.

Step 3: Nitration of 2-Chloro-5-methylanisole

This is the final and key step to introduce the nitro group at the desired position. The directing effects of the existing substituents—methoxy (-OCH₃), methyl (-CH₃), and chloro (-Cl)—must be carefully considered.

-

Directing Effects:

-

-OCH₃: Strongly activating and ortho-, para-directing.[6]

-

-CH₃: Weakly activating and ortho-, para-directing.

-

-Cl: Weakly deactivating but ortho-, para-directing.

-

The position for nitration is C4, which is ortho to the strongly activating methoxy group and para to the chloro group. The combined directing effects of these groups strongly favor the introduction of the nitro group at this position.[7][8]

-

Reaction: 2-Chloro-5-methylanisole is treated with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8]

-

Mechanism: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[9] The aromatic ring of 2-chloro-5-methylanisole then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the final product, this compound.

Alternative Synthetic Approach: The Sandmeyer Reaction

An alternative route to introduce the chloro group involves a Sandmeyer reaction. This could be advantageous if the direct chlorination of 3-methylphenol proves to be low-yielding or difficult to control. A potential starting material for this route is 2-methoxy-5-methyl-4-nitroaniline.

-

Reaction Sequence:

-

Diazotization of 2-methoxy-5-methyl-4-nitroaniline with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

-

Treatment of the diazonium salt with cuprous chloride (CuCl) to replace the diazonium group with a chloro group.[10]

-

Caption: Alternative synthesis via the Sandmeyer reaction.

Experimental Protocols

Materials and Instrumentation

| Reagent/Solvent | Grade | Supplier |

| 3-Methylphenol | Reagent | Sigma-Aldrich |

| Sulfuryl chloride | Reagent | Sigma-Aldrich |

| Aluminum chloride | Anhydrous | Sigma-Aldrich |

| Methyl iodide | Reagent | Sigma-Aldrich |

| Potassium carbonate | Anhydrous | Sigma-Aldrich |

| Nitric acid | Concentrated (70%) | Fisher Scientific |

| Sulfuric acid | Concentrated (98%) | Fisher Scientific |

| Dichloromethane | Anhydrous | Fisher Scientific |

| Acetone | ACS Grade | Fisher Scientific |

| Diethyl ether | ACS Grade | Fisher Scientific |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Procedures

Step 1: Synthesis of 4-Chloro-3-methylphenol [4]

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylphenol (10.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aluminum chloride (1.33 g, 0.01 mol) to the solution while stirring.

-

Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Separate the organic layer, wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-3-methylphenol.[11][12]

Step 2: Synthesis of 2-Chloro-5-methylanisole [5]

-

In a 250 mL round-bottom flask, combine 4-chloro-3-methylphenol (14.2 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 150 mL of acetone.

-

Add methyl iodide (21.3 g, 0.15 mol) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylanisole.

Step 3: Synthesis of this compound

-

In a 100 mL round-bottom flask, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

-

In a separate 250 mL flask, dissolve 2-chloro-5-methylanisole (15.6 g, 0.1 mol) in 50 mL of dichloromethane.

-

Cool the solution of the anisole to 0 °C.

-

Slowly add the cold nitrating mixture dropwise to the anisole solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Separate the organic layer, and wash it sequentially with cold water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography to afford pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | Pinkish to white crystalline solid[13][14] |

| This compound | C₈H₈ClNO₃ | 201.61 | Gray-yellow solid[10][15] |

Expected Spectroscopic Data for this compound:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

-

¹³C NMR: Signals for the eight distinct carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Chlorinating agents like sulfuryl chloride are toxic and corrosive.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.[12]

Conclusion

The synthesis of this compound is a multi-step process that relies on a solid understanding of electrophilic aromatic substitution principles. The presented pathway, starting from 3-methylphenol, offers a logical and efficient route to the target compound. Careful control of reaction conditions and purification of intermediates are crucial for achieving a good overall yield and high purity of the final product. The alternative Sandmeyer route provides a viable option should the direct chlorination prove problematic. This guide provides the necessary theoretical background and practical protocols for researchers and professionals in the field of drug development and chemical synthesis.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

JoVE. (2022, May 22). Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

ResearchGate. (2008, August 7). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

-

AS Chemical Laboratories Inc. (n.d.). 2-Chloro-5-hydroxytoluene, 4-Chloro-3-methylphenol for synthesis, 4-Chloro-m-cresol, CAS No. 59-50-7. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). The Role of 4-Chloro-3-Methylphenol in Organic Synthesis and Preservative Applications. Retrieved from [Link]

-

YouTube. (2013, November 14). Electrophilic Aromatic Substitution: Nitration. Retrieved from [Link]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

AOBChem USA. (n.d.). 1-chloro-2-methoxy-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 3). What will be the major product in the nitration of (2-methoxyethyl)benzene? Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-m-cresol. Retrieved from [Link]

-

Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitroanisole. Retrieved from [Link]

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

-

PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Methyl-5-chloro-2-methoxybenzoate | CAS#:33924-48-0. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 62492-41-5 [chemicalbook.com]

- 11. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 15. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: Synthesis, Characterization, and Applications in Chemical R&D

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No: 62492-41-5), a substituted nitroaromatic compound with significant potential as a versatile intermediate in synthetic chemistry. For researchers in drug discovery and materials science, understanding the nuances of this molecule—from its precise synthesis to its chemical reactivity—is paramount. This document details its structural and physicochemical properties, provides a field-proven, step-by-step protocol for its synthesis via the Sandmeyer reaction, outlines a robust strategy for its analytical characterization, and explores its potential applications as a scaffold in the development of complex chemical entities. The guide is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in the field.

Nomenclature and Structural Confirmation

This compound is a polysubstituted benzene derivative. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the arrangement of its five substituents—chloro, methoxy, methyl, and nitro groups—around the aromatic ring.[1] This compound is registered under CAS Number 62492-41-5.[1][2][3] The structural arrangement of these functional groups dictates its reactivity and potential as a chemical building block.

Caption: IUPAC Structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage. The data below combines experimental observations with high-quality computed predictions.

| Property | Value | Source |

| CAS Number | 62492-41-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | Gray-yellow solid | [3] |

| Polar Surface Area | 55.1 Ų | [1] |

| XLogP3 (Lipophilicity) | 2.7 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Synthetic Protocol: The Sandmeyer Reaction Pathway

The synthesis of this compound can be efficiently achieved from its corresponding aniline precursor, 2-methoxy-5-methyl-4-nitroaniline. The Sandmeyer reaction is the method of choice for this transformation.[3] This classic and reliable organometallic reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed substitution with a chloride ion.

Expert Rationale: The stability of the intermediate diazonium salt is critically dependent on temperature. Maintaining the reaction at 0-5°C is imperative to prevent premature decomposition of the salt, which would otherwise lead to side products (e.g., phenols) and significantly reduce the yield of the desired chlorinated product. The use of cuprous chloride (CuCl) is catalytic, facilitating the displacement of dinitrogen gas and the formation of the C-Cl bond.

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and is designed for self-validation through procedural checkpoints.[3]

Materials:

-

2-methoxy-5-methyl-4-nitroaniline (Starting Material, S3)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

Deionized Water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2.75 mmol of 2-methoxy-5-methyl-4-nitroaniline in 5 mL of deionized water.

-

Add 5 mL of concentrated HCl, pre-cooled to 5°C, and stir vigorously to form a slurry.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in 3 mL of water. Slowly add this solution dropwise to the aniline slurry, ensuring the internal temperature is maintained at or below 5°C using an ice bath.

-

Stir the resulting mixture at 5°C for 1 hour to ensure complete formation of the diazonium salt. The solution should become clear.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve 0.35 g of cuprous chloride (CuCl) in 5 mL of concentrated HCl.

-

Slowly pour the cold diazonium salt solution from the previous step into the CuCl solution.

-

Observation Point: Vigorous evolution of nitrogen gas (N₂) should be observed. This is a key indicator that the reaction is proceeding.

-

Continue stirring the reaction mixture until the gas evolution ceases completely.

-

-

Isolation and Purification:

-

Once the reaction is complete, a precipitate of the crude product will have formed.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with three portions of cold deionized water to remove residual acids and salts.

-

Dry the collected gray-yellow solid to obtain the final product, this compound. A reported yield for this procedure is approximately 81%.[3]

-

Analytical Characterization Strategy

Post-synthesis, rigorous characterization is required to confirm the identity and purity of the compound. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. The expected proton signals can be predicted based on the substituent effects on the aromatic ring.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Characteristic stretches for the nitro group (asymmetric and symmetric), C-Cl bond, and C-O ether linkage are expected.

-

Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.

| Technique | Expected Observations |

| ¹H NMR | Two singlets for the aromatic protons; one singlet for the methoxy (-OCH₃) protons (~3.9 ppm); one singlet for the methyl (-CH₃) protons (~2.2 ppm). |

| IR Spectroscopy | Strong absorptions at ~1520 cm⁻¹ and ~1340 cm⁻¹ (Ar-NO₂); absorption at ~1250 cm⁻¹ (Aryl C-O stretch); absorption at ~750 cm⁻¹ (C-Cl stretch). |

| Mass Spectrometry | Molecular ion peaks (M⁺) at m/z 201 and 203 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |

Reactivity and Potential as a Drug Development Scaffold

Substituted nitrobenzenes are foundational building blocks in medicinal chemistry.[4][5] The functional groups on this compound offer multiple avenues for further chemical modification.

-

Nitro Group Reduction: The nitro group is a versatile functional handle. It can be readily reduced to an aniline derivative under various conditions (e.g., H₂/Pd-C, SnCl₂). This transformation is a cornerstone of many synthetic pathways, as the resulting amine can be used in amide couplings, reductive aminations, or further diazotization reactions to introduce other functionalities. The bioreduction of nitro groups is also a critical metabolic pathway for many drugs, which can lead to therapeutic action or toxicity.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr): While the chloro-substituent is not highly activated, the strong electron-withdrawing effect of the nitro group can facilitate SNAr reactions under specific conditions, allowing for the introduction of nucleophiles like amines or alkoxides.[8]

-

Scaffold for Complex Molecules: As a multi-functionalized aromatic ring, this compound serves as an excellent starting point for synthesizing more complex molecules, including heterocyclic systems and potential drug candidates.[9][10] The existing substituents provide steric and electronic biases that can be exploited for regioselective reactions.

Caption: Role as a versatile building block in drug discovery workflows.

Safety, Handling, and Storage

Nitroaromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this compound must be consulted, related structures provide a strong indication of the necessary precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. A related compound, 1-chloro-2-methoxy-4-methyl-5-nitrobenzene, carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[11]

-

Storage: As noted, the compound should be stored in a cool, dry place under an inert atmosphere to ensure long-term stability.[3]

Conclusion

This compound is a well-defined chemical intermediate with significant utility for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it a valuable starting material for creating novel and complex molecules. For researchers in drug development and materials science, this compound represents a reliable and strategically important scaffold for building molecular diversity and advancing research programs.

References

-

This compound | 62492-41-5. Molport. [Link]

-

This compound | C8H8ClNO3 | CID 12325878. PubChem. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

1-chloro-2-methoxy-4-methyl-5-nitrobenzene. AOBChem USA. [Link]

-

Nitro-containing pharmaceuticals and functional materials. ResearchGate. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). [Link]

-

Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

4-Chloro-2-nitro Toluene CAS NO.:89-59-8. verypharm.com. [Link]

Sources

- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62492-41-5 | Buy Now [molport.com]

- 3. This compound | 62492-41-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. China 4-Chloro-2-nitro Toluene CAS NO.:89-59-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 11. aobchem.com [aobchem.com]

Spectroscopic Data for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No. 62492-41-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide offers predicted spectral data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and validate this data.

Introduction: The Molecular Profile of this compound